![molecular formula C17H25N3O5 B2827873 N'-(3,4-dimethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide CAS No. 899956-54-8](/img/structure/B2827873.png)
N'-(3,4-dimethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide
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Description
N'-(3,4-dimethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide, also known as DMOAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOAP is a small molecule that belongs to the class of oxamides and has a molecular weight of 359.46 g/mol.
Scientific Research Applications
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis . While many protocols exist for functionalizing deboronated alkyl boronic esters, protodeboronation (the removal of the boron moiety) remains less explored. However, recent research has reported catalytic protodeboronation of alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- Boron reagents play a crucial role in Suzuki–Miyaura coupling reactions, which are widely used for C–C bond formation in organic synthesis. Although pinacol boronic esters are commonly employed in this context, their stability poses challenges for subsequent deboronations. Understanding protodeboronation pathways is essential for optimizing these transformations .
Catalysis and Organic Synthesis
Suzuki–Miyaura Coupling
properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-23-14-5-4-13(12-15(14)24-2)19-17(22)16(21)18-6-3-7-20-8-10-25-11-9-20/h4-5,12H,3,6-11H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADCUPLYLNVKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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